molecular formula C5H7FO2S B6237847 pent-4-yne-1-sulfonyl fluoride CAS No. 1838158-98-7

pent-4-yne-1-sulfonyl fluoride

Cat. No. B6237847
CAS RN: 1838158-98-7
M. Wt: 150.2
InChI Key:
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Description

Pent-4-yne-1-sulfonyl fluoride is a chemical compound that is related to pent-4-yne-1-sulfonyl chloride . The sulfonyl fluoride group is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .


Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .


Molecular Structure Analysis

The molecular structure of pent-4-yne-1-sulfonyl fluoride is similar to that of 4-pentyne-1-sulfonyl chloride . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .


Physical And Chemical Properties Analysis

The physical and chemical properties of pent-4-yne-1-sulfonyl fluoride are similar to those of 4-pentyne-1-sulfonyl chloride . It is a liquid at room temperature and is stored in an inert atmosphere, under -20C .

Mechanism of Action

Sulfonyl fluorides have the right balance of biocompatibility (including aqueous stability) and protein reactivity. Their functionality is privileged in this regard as they are known to modify not only reactive serines (resulting in their common use as protease inhibitors), but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .

Safety and Hazards

Sulfonyl fluorides may be fatal if swallowed and enters airways . They cause skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

properties

{ "Design of the Synthesis Pathway": "The synthesis of pent-4-yne-1-sulfonyl fluoride can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-pentyn-1-ol", "sulfonyl chloride", "potassium fluoride", "dimethylformamide", "triethylamine", "dichloromethane", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Step 1: Conversion of 4-pentyn-1-ol to 4-pentyn-1-yl tosylate using tosyl chloride and triethylamine in dichloromethane.", "Step 2: Conversion of 4-pentyn-1-yl tosylate to 4-pentyn-1-yl fluoride using potassium fluoride in dimethylformamide.", "Step 3: Conversion of 4-pentyn-1-yl fluoride to pent-4-yne-1-sulfonyl fluoride using sulfonyl chloride in dichloromethane with sodium bicarbonate and sodium sulfate as workup agents." ] }

CAS RN

1838158-98-7

Product Name

pent-4-yne-1-sulfonyl fluoride

Molecular Formula

C5H7FO2S

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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